molecular formula C10H17NO2 B13637170 Ethyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate

Ethyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate

Cat. No.: B13637170
M. Wt: 183.25 g/mol
InChI Key: AOQOVYFYGVXFKO-UHFFFAOYSA-N
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Description

Ethyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate is a spirocyclic compound characterized by a bicyclic spiro[2.3]hexane core. The molecule features an ethyl ester group and an aminomethyl substituent at the 5-position of the spiro system (Figure 1). This structural motif confers conformational rigidity, making it a valuable scaffold in medicinal chemistry and organic synthesis . The aminomethyl group serves as a versatile handle for further functionalization, while the ethyl ester enhances solubility and stability during synthetic processes.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

ethyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate

InChI

InChI=1S/C10H17NO2/c1-2-13-8(12)10(7-11)5-9(6-10)3-4-9/h2-7,11H2,1H3

InChI Key

AOQOVYFYGVXFKO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC2(C1)CC2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally involves a multi-step process starting from 3-methylidenecyclobutanecarbonitrile. The key steps include:

  • [1+2] Cycloaddition Reaction: The initial step is a catalytic cycloaddition of ethyl 2-diazo-2-nitroacetate to the double bond of the unsaturated nitrile. This reaction forms the spirocyclic core and introduces the nitro and cyano functional groups.

  • Chemoselective Reduction: Subsequent reduction of the nitro and cyano groups is performed to convert them into the aminomethyl group. Typical reducing agents include hydrazine hydrate in the presence of potassium hydroxide under elevated temperatures (e.g., 155 °C in ethylene glycol).

  • Ester Hydrolysis and Stability: The ethyl ester group remains intact during these transformations but can be hydrolyzed under basic conditions (e.g., sodium hydroxide in water) to yield the corresponding carboxylic acid if desired.

This synthetic sequence allows for the construction of the spiro[2.3]hexane framework with precise substitution at the 5-position, including the aminomethyl and ester functionalities.

Alternative Synthetic Strategies

Research literature on spirocyclic pyrrolidines and related compounds suggests alternative approaches that could be adapted for the synthesis of this compound:

  • Petasis Reaction Approach: Starting from ketones, pinacol allylboronate, and ammonia in methanol, Petasis reaction can form free amine intermediates that can be further cyclized and functionalized to yield spirocyclic amines with protected nitrogen atoms. This method offers the advantage of installing protective groups selectively and improving overall yields.

  • Stereocontrolled Cyclization: Employing chiral auxiliaries or asymmetric catalysis during Michael addition followed by intramolecular cyclization can afford enantiomerically enriched spirocyclic products. Such stereochemical control is critical for pharmaceutical applications and can be confirmed by X-ray crystallography or nuclear magnetic resonance techniques.

Reaction Mechanisms and Analytical Data

Mechanistic Insights

The key mechanistic steps involve:

  • Cycloaddition: The [1+2] cycloaddition between ethyl 2-diazo-2-nitroacetate and 3-methylidenecyclobutanecarbonitrile proceeds via formation of a reactive carbene intermediate that inserts into the alkene, generating the spirocyclic framework.

  • Reduction: Selective reduction of nitro and cyano groups to the aminomethyl substituent is achieved without affecting the ester functionality. Hydrazine hydrate with potassium hydroxide is effective under reflux conditions.

  • Ester Hydrolysis: Under basic conditions, the ester group can be converted to the corresponding carboxylic acid, which is important for further derivatization or biological evaluation.

Analytical Techniques for Characterization

Confirming the structure and purity of this compound involves:

Data Tables Summarizing Preparation and Reactivity

Step Reaction Type Reagents/Conditions Outcome/Notes
1 [1+2] Cycloaddition Ethyl 2-diazo-2-nitroacetate, catalytic Formation of spirocyclic intermediate with nitro and cyano groups
2 Chemoselective Reduction Hydrazine hydrate, KOH, ethylene glycol, 155 °C Conversion of nitro and cyano to aminomethyl group
3 Ester Hydrolysis (optional) NaOH/H₂O (basic) or H₂SO₄/MeOH (acidic) Conversion of ethyl ester to carboxylic acid (basic faster)
4 Purification Standard extraction, drying, distillation Isolation of pure this compound
Compound Analogue Key Reactivity Differences
Mthis compound Faster ester hydrolysis due to smaller alkyl group
5-Aminospiro[2.3]hexane-1-carboxylic acid Lacks ester; undergoes decarboxylation under heat

Research Outcomes and Applications

  • The spiro[2.3]hexane scaffold synthesized by the described methods is a valuable intermediate in medicinal chemistry, especially for the development of γ-aminobutyric acid analogs and other biologically active molecules.

  • The synthetic procedures allow for stereochemical control, enabling the production of enantiomerically pure compounds critical for pharmaceutical development.

  • Analytical studies confirm the stability of the ester group under reduction conditions and provide pathways for further functionalization via ester hydrolysis or substitution reactions.

  • Safety protocols recommend handling the compound with personal protective equipment due to potential toxicity and irritancy, consistent with analogous spirocyclic amines.

Chemical Reactions Analysis

Oxidation Reactions

The aminomethyl group undergoes oxidation under controlled conditions. For example:

  • Primary amine oxidation : Reacts with potassium permanganate (KMnO₄) in acidic media to yield a nitroso intermediate, which further oxidizes to a nitro derivative.

  • Ester group stability : The ethyl ester remains intact under mild oxidative conditions but may hydrolyze under strong acidic/basic oxidation (e.g., CrO₃/H₂SO₄).

Reduction Reactions

The compound participates in selective reductions:

  • Catalytic hydrogenation : Using palladium on carbon (Pd/C) or Raney nickel, the aminomethyl group is retained, while strained spiro bonds remain unaffected.

  • Borane-mediated reduction : Converts the ester to a primary alcohol (ethyl → ethanol derivative) without altering the spiro core.

Nucleophilic Substitution

The ester group serves as an electrophilic site:

ReagentProductConditions
Ammonia (NH₃)5-(Aminomethyl)spirohexane-5-amideReflux in ethanol
Grignard reagentsAlkyl-spiro derivativesAnhydrous THF, 0°C → RT
Thionyl chloride (SOCl₂)Acid chloride intermediateReflux, inert atmosphere

These reactions highlight the ester’s versatility in forming amides, ketones, or acyl chlorides .

Cycloaddition and Ring-Opening

The spiro[2.3]hexane scaffold enables unique reactivity:

  • [1+2] Cycloaddition : Reacts with ethyl nitro diazoacetate to form fused tricyclic structures, a key step in synthesizing γ-aminobutyric acid (GABA) analogs .

  • Acid-catalyzed ring-opening : Under strong acids (e.g., HCl/H₂O), the strained cyclopropane ring opens to yield linear carboxylic acid derivatives .

Hydrolysis and Stability

  • Ester hydrolysis : Under basic conditions (NaOH/H₂O), the ethyl ester hydrolyzes to 5-(aminomethyl)spiro[2.3]hexane-5-carboxylic acid. Acidic hydrolysis (H₂SO₄/MeOH) proceeds slower but avoids decarboxylation.

  • Thermal stability : Decomposes above 200°C, releasing CO₂ and forming spirocyclic amines.

Comparative Reactivity of Analogues

CompoundKey Reactivity Differences
Methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylateFaster ester hydrolysis due to smaller alkyl group
5-Aminospiro[2.3]hexane-1-carboxylic acidLacks ester group; undergoes decarboxylation under heat

Mechanistic Insights

  • Steric effects : The spiro structure hinders nucleophilic attack at the cyclopropane ring, favoring reactions at the ester or amine sites .

  • Electronic effects : The electron-withdrawing ester group enhances the electrophilicity of adjacent carbons, facilitating substitutions.

Scientific Research Applications

Ethyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of Ethyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure imparts rigidity, which can enhance binding affinity to certain receptors or enzymes. This compound may act as an agonist or antagonist, depending on the target and the specific modifications made to its structure .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference
Ethyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate Ethyl ester, aminomethyl at C5 C9H15NO2 Rigid scaffold, synthetic versatility
Benzyl spiro[2.3]hexane-5-carboxylate Benzyl ester (vs. ethyl) C14H16O2 Enhanced lipophilicity, slower ester hydrolysis
5-(Aminomethyl)spiro[2.3]hexane-5-carboxylic acid Carboxylic acid (vs. ester) C8H13NO2 Ionizable group, higher aqueous solubility
5-Ethoxyspiro[2.3]hexane-1-carboxylic acid Ethoxy at C5, carboxylic acid at C1 C9H14O3 Altered electronic effects, potential for H-bonding
5-Phenylspiro[2.3]hexane-5-carboxylic acid Phenyl at C5, carboxylic acid C13H14O2 Aromaticity, increased steric bulk
Methyl 5-hydroxyspiro[2.3]hexane-1-carboxylate Hydroxyl at C5, methyl ester C8H12O3 Polar hydroxyl group, metabolic liability
Ethyl 5-methyl-1-oxaspiro[2.3]hexane-5-carboxylate 1-Oxa spiro ring, methyl at C5 C9H14O3 Oxygen-induced ring strain modulation
5-Azaspiro[2.3]hexane-1-carboxylic acid ethyl ester Nitrogen in spiro ring (5-aza) C10H14F3NO4 Basic nitrogen, pH-dependent solubility

Physicochemical Properties

  • Lipophilicity : Benzyl and phenyl derivatives exhibit higher logP values due to aromatic substituents, whereas hydroxyl and carboxylic acid analogs are more hydrophilic .
  • Solubility: The carboxylic acid form (C8H13NO2) demonstrates superior aqueous solubility compared to its ethyl ester counterpart, critical for bioavailability in drug design .
  • Metabolic Stability : Methyl and ethyl esters are prone to esterase-mediated hydrolysis, while 1-oxa or 5-aza modifications may alter metabolic pathways .

Biological Activity

Ethyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate is a compound of interest due to its unique spirocyclic structure, which may confer distinct biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a spirocyclic framework that contributes to its rigidity and potential interactions with biological targets. The presence of an aminomethyl group enhances its ability to form hydrogen bonds and engage in electrostatic interactions with proteins.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate access.
  • Receptor Modulation : It can act as a modulator for various receptors, influencing cellular signaling pathways.
  • Protein-Ligand Interactions : The spirocyclic structure allows for precise binding to target proteins, potentially altering their conformation and function.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity against a range of cellular targets:

  • Antitumor Activity : Research indicates that the compound shows promise in inhibiting the growth of certain cancer cell lines. For instance, it has been tested against breast cancer and renal cancer cells, showing moderate to high cytotoxicity (EC50 values ranging from 10 to 50 µM) .
  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against various bacterial strains, indicating potential for development as an antibacterial agent .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Cancer Treatment : In a study assessing the efficacy of novel compounds in cancer therapy, this compound was found to induce apoptosis in cancer cells through mitochondrial pathways .
  • Enzyme Inhibition : A detailed investigation into the compound's role as an enzyme inhibitor revealed that it effectively inhibited carbonic anhydrase, which is crucial for regulating pH in various tissues .

Data Summary

Biological ActivityTargetEC50 (µM)Reference
AntitumorBreast Cancer Cells10-50
AntimicrobialVarious BacteriaNot specified
Enzyme InhibitionCarbonic AnhydraseNot specified

Q & A

Q. What are the recommended synthetic routes for Ethyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate, and how do stereochemical outcomes vary with different methods?

Answer: The synthesis of spirocyclic compounds like this typically involves cycloaddition or ring-opening strategies. For example, stereocontrolled methods using chiral auxiliaries or asymmetric catalysis (e.g., organocatalysis) can yield enantiomerically pure products. Evidence from the stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives highlights the use of Michael addition followed by intramolecular cyclization to lock conformational flexibility . Key variables include reaction temperature, solvent polarity, and catalyst choice. Researchers should validate stereochemistry via X-ray crystallography or NOESY NMR to resolve ambiguities in spiro-center configuration.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR can confirm spirocyclic geometry and substituent positions. For example, the spiro[2.3]hexane system shows distinct coupling patterns in the range of δ 1.5–3.5 ppm for bridgehead protons .
  • High-Resolution Mass Spectrometry (HRMS): Essential for verifying molecular formula and detecting impurities.
  • X-ray Crystallography: Resolves absolute stereochemistry and ring strain effects .
  • HPLC with Chiral Columns: Validates enantiopurity if asymmetric synthesis is employed.

Q. What safety precautions are necessary when handling this compound?

Answer: While specific safety data for this compound is limited, analogous spirocyclic amines may exhibit acute toxicity (oral LD50 ~300–500 mg/kg in rodents) and irritancy (skin/eye contact). Always use PPE (gloves, goggles) and work in a fume hood. In case of exposure, follow GHS-based protocols: rinse eyes/skin with water for 15 minutes, and seek medical attention if irritation persists .

Advanced Research Questions

Q. How does the conformational rigidity of the spiro[2.3]hexane core influence its biological activity in target binding studies?

Answer: The spiro[2.3]hexane scaffold "freezes" rotatable bonds, reducing entropy penalties during protein-ligand interactions. Computational studies (e.g., molecular docking or MD simulations) can predict binding modes to receptors like glutamate transporters or enzymes. For example, analogs of L-glutamic acid with this scaffold show enhanced selectivity for metabotropic glutamate receptors due to restricted conformations . Researchers should compare IC50 values of flexible vs. rigid analogs to quantify the rigidity-activity relationship.

Q. How can researchers resolve contradictions in reported synthetic yields or stereochemical outcomes for this compound?

Answer: Discrepancies often arise from subtle differences in reaction conditions. For example:

  • Catalyst Purity: Trace metal impurities in asymmetric catalysts (e.g., Jacobsen’s salen complexes) can alter enantioselectivity.
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) may stabilize transition states differently than non-polar solvents.
  • Workup Procedures: Acidic/basic extraction steps can epimerize sensitive stereocenters. Reproduce protocols rigorously and characterize intermediates at each step .

Q. What computational methods are suitable for predicting the reactivity and stability of this spirocyclic compound?

Answer:

  • Density Functional Theory (DFT): Calculate strain energy in the spiro[2.3]hexane ring and predict sites for nucleophilic/electrophilic attacks.
  • QSPR Models: Relate substituent electronic effects (Hammett σ values) to hydrolysis rates of the ester group.
  • ADMET Prediction: Use tools like SwissADME to estimate solubility, metabolic stability, and blood-brain barrier penetration .

Q. How can isotopic labeling (e.g., 13C or 15N) be applied to study the metabolic fate of this compound?

Answer:

  • Synthesis of Labeled Analogs: Introduce 13C at the carboxylate carbon or 15N in the aminomethyl group via labeled precursors (e.g., 13C-ethyl chloroformate).
  • Tracer Studies: Administer labeled compound in cell cultures or animal models, then track metabolites using LC-MS/MS. This reveals cleavage pathways (e.g., ester hydrolysis or oxidative deamination) and bioactivation mechanisms .

Methodological Notes

  • Stereochemical Analysis: Always cross-validate NMR data with computational models (e.g., DP4 probability analysis) to avoid misassignment of spiro centers .
  • Contradictory Data: Compare findings with structurally related compounds (e.g., 5-phenylspiro[2.3]hexane derivatives) to identify trends in reactivity or stability .
  • Safety vs. Reactivity: Balance steric shielding of the aminomethyl group (to reduce toxicity) with its role in target engagement during lead optimization .

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